10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid
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Overview
Description
10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a phenoxazine core, which is a tricyclic structure consisting of two benzene rings fused to a nitrogen-containing heterocycle. The presence of carboxyethyl groups at specific positions on the phenoxazine ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the phenoxazine core through the condensation of o-aminophenol with a suitable aldehyde or ketone. Subsequent steps involve the introduction of carboxyethyl groups through alkylation reactions using ethyl bromoacetate under basic conditions. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound with a simpler structure, lacking the carboxyethyl groups.
10-Methylphenoxazine: A derivative with a methyl group instead of carboxyethyl groups.
10-(2-Carboxyethyl)-10H-phenothiazine-4-carboxylic acid: A structurally similar compound with a sulfur atom replacing the nitrogen in the phenoxazine core.
Uniqueness
10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid is unique due to the presence of carboxyethyl groups, which enhance its solubility and reactivity. These functional groups also provide additional sites for chemical modification, making the compound versatile for various applications. Its unique structural features contribute to its distinct chemical and biological properties compared to other phenoxazine derivatives.
Properties
CAS No. |
157254-35-8 |
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Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
10-(2-carboxyethyl)phenoxazine-4-carboxylic acid |
InChI |
InChI=1S/C16H13NO5/c18-14(19)8-9-17-11-5-1-2-7-13(11)22-15-10(16(20)21)4-3-6-12(15)17/h1-7H,8-9H2,(H,18,19)(H,20,21) |
InChI Key |
OVUVGMBWBGDPRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC(=C3O2)C(=O)O)CCC(=O)O |
Origin of Product |
United States |
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